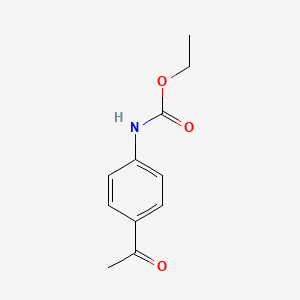

ethyl N-(4-acetylphenyl)carbamate

CAS No.: 5520-79-6

Cat. No.: VC20075365

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5520-79-6 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | ethyl N-(4-acetylphenyl)carbamate |

| Standard InChI | InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) |

| Standard InChI Key | YAVJICIKBWUEAJ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC1=CC=C(C=C1)C(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

Ethyl N-(4-acetylphenyl)carbamate (systematic IUPAC name: ethyl N-[4-(acetyl)phenyl]carbamate) consists of a phenyl ring substituted with an acetyl group (–COCH₃) at the para position, linked to an ethyl carbamate group (–NHCOOCH₂CH₃). The molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol (calculated from analogous compounds ).

Crystallographic Insights

While no direct crystallographic data exist for ethyl N-(4-acetylphenyl)carbamate, studies on similar carbamates reveal critical structural trends. For example:

-

Ethyl N-[2-(hydroxyacetyl)-4-methylphenyl]carbamate (C₁₂H₁₅NO₄) crystallizes in the triclinic space group P1 with two independent molecules per unit cell, stabilized by O–H···O hydrogen bonds and π-π stacking .

-

Ethyl N-(4-methylphenyl)carbamate (C₁₀H₁₃NO₂) adopts a planar conformation due to resonance within the carbamate group .

The acetyl group in ethyl N-(4-acetylphenyl)carbamate is expected to influence packing efficiency and intermolecular interactions, potentially leading to layered or helical arrangements via hydrogen bonding between the carbonyl oxygen and N–H groups .

Table 1: Comparative Structural Data for Analogous Carbamates

Synthesis and Reaction Pathways

General Carbamate Synthesis

Carbamates are typically synthesized via:

-

Reaction of isocyanates with alcohols:

This method, exemplified in the synthesis of ethyl N-(4-methylphenyl)carbamate , often employs catalysts like zinc acetylacetonate to enhance reaction rates and purity . -

Phosgene-free routes: Newer protocols avoid toxic phosgene by using urea or oxidative carbonylation .

Proposed Synthesis for Ethyl N-(4-Acetylphenyl)Carbamate

A plausible route involves:

-

Acetylation of 4-aminophenol:

-

Carbamation with ethyl chloroformate:

This method mirrors the synthesis of ethyl [(4-methylphenyl)sulfonyl]carbamate, where sulfonylation precedes carbamation .

Table 2: Synthetic Conditions for Related Carbamates

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the acetyl and carbamate groups. Analogues like ethyl N-(4-ethoxyphenyl)carbamate show moderate solubility in ethanol and acetone .

-

Stability: Carbamates are generally hydrolytically stable under acidic conditions but degrade in alkaline environments via nucleophilic attack on the carbonyl carbon .

Spectroscopic Characterization

-

IR Spectroscopy: Expected peaks include:

-

N–H stretch: ~3350 cm⁻¹

-

C=O (carbamate): ~1700 cm⁻¹

-

C=O (acetyl): ~1680 cm⁻¹

-

-

NMR (predicted for CDCl₃):

-

¹H NMR: δ 1.25 (t, 3H, CH₂CH₃), δ 2.55 (s, 3H, COCH₃), δ 4.15 (q, 2H, OCH₂), δ 7.45–7.70 (m, 4H, Ar–H).

-

¹³C NMR: δ 14.1 (CH₂CH₃), δ 26.8 (COCH₃), δ 63.2 (OCH₂), δ 122–140 (aromatic carbons), δ 155.5 (N–COO), δ 198.2 (COCH₃).

-

Applications and Industrial Relevance

Pharmaceutical Intermediates

Carbamates are pivotal in drug synthesis. For instance:

-

Ethyl [(4-methylphenyl)sulfonyl]carbamate is an intermediate for gliclazide, a K⁺ channel blocker used in diabetes treatment .

-

The acetyl group in ethyl N-(4-acetylphenyl)carbamate could serve as a prodrug moiety, enhancing membrane permeability .

Materials Science

Carbamates contribute to polymer crosslinking and coatings. The acetyl group may modulate thermal stability, as seen in polyurethanes derived from similar compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume